4-(Aminomethyl)-1-ethylcyclohexanol
Description
4-(Aminomethyl)-1-ethylcyclohexanol (C₉H₁₉NO) is a cyclohexanol derivative featuring an aminomethyl (-CH₂NH₂) group at the 4-position and an ethyl (-CH₂CH₃) group at the 1-position of the cyclohexane ring.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(aminomethyl)-1-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-9(11)5-3-8(7-10)4-6-9/h8,11H,2-7,10H2,1H3 |
InChI Key |
NGPKQVZNMKZESQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CC1)CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
4-(Aminomethyl)cyclohexanol (C₇H₁₅NO)
- Structure: Lacks the ethyl group at position 1, retaining only the aminomethyl and hydroxyl groups .
- Properties: Reduced lipophilicity compared to the ethyl-substituted analog. Its cis/trans isomers (e.g., cis-4-(aminomethyl)cyclohexanol) are documented, with distinct physicochemical behaviors .
4-(Dimethylamino)cyclohexanol (C₈H₁₇NO)
- Structure: Replaces the aminomethyl group with a dimethylamino (-N(CH₃)₂) group, increasing steric bulk and basicity .
trans-4-Aminocyclohexanol (C₆H₁₃NO)
- Structure: Features a primary amine (-NH₂) directly attached to the cyclohexanol ring.
- Physical Data : Molecular weight 115.18 g/mol, melting point 110°C .
(4-Aminocyclohexyl)methanol (C₇H₁₅NO)
- Structure : Contains a hydroxymethyl (-CH₂OH) group instead of ethyl, enhancing polarity .
- Synthesis: Enzymatic routes (e.g., ketoreductase and transaminase cascades) are explored for related aminocyclohexanol derivatives .
Physicochemical Properties
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